N-BOC-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₉NO₄ and a molecular weight of 229.27 g/mol. It appears as a white crystalline powder with a melting point of 148-153 °C and a boiling point of approximately 353.2 °C at 760 mmHg. The compound is known for its utility as a biochemical reagent and is commonly used in various life science research applications, particularly in the synthesis of pharmaceuticals and other organic compounds .
N-BOC-piperidine-4-carboxylic acid, also known as tert-Butyl piperidine-4-carboxylate, is a valuable intermediate in organic synthesis. The BOC (tert-butyloxycarbonyl) protecting group safeguards the amine functionality while allowing for further modifications at other positions of the piperidine ring. Several research articles describe the synthesis of N-BOC-piperidine-4-carboxylic acid using various methods, including alkylation of glycine followed by cyclization and BOC protection [].
N-BOC-piperidine-4-carboxylic acid serves as a versatile building block for the synthesis of various biologically active molecules, including:
N-BOC-piperidine-4-carboxylic acid has been explored in the development of functional materials. For instance, research suggests its potential for the synthesis of:
These reactions are significant for creating more complex molecules in medicinal chemistry and organic synthesis .
N-BOC-piperidine-4-carboxylic acid has been noted for its role as an intermediate in the synthesis of biologically active compounds. It has been utilized in the development of cationic and polyethylene glycol (PEG)-ylated drug delivery systems that exhibit cell culture activities comparable to free drugs, suggesting potential applications in therapeutic formulations . Additionally, its derivatives may have implications in neuropharmacology due to the presence of the piperidine ring, which is often associated with various neuroactive compounds.
The synthesis of N-BOC-piperidine-4-carboxylic acid typically involves the following steps:
This method allows for scalability and efficiency in producing N-BOC-piperidine-4-carboxylic acid for research and commercial purposes .
N-BOC-piperidine-4-carboxylic acid finds applications in several areas:
The versatility of this compound makes it valuable in both academic research and industrial applications .
Studies on N-BOC-piperidine-4-carboxylic acid often focus on its interactions within biological systems, particularly regarding its derivatives' pharmacological effects. Research indicates that compounds derived from N-BOC-piperidine-4-carboxylic acid can interact with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. These interactions are crucial for understanding its potential therapeutic uses and optimizing its efficacy in drug formulations .
Several compounds share structural similarities with N-BOC-piperidine-4-carboxylic acid. These include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Isonipecotic Acid | C₉H₁₅NO₂ | Lacks the N-BOC protecting group; naturally occurring |
Piperidine-4-carboxylic Acid | C₅H₉NO₂ | Basic piperidine structure without protection |
N-Boc-Isonipecotic Acid | C₁₁H₁₉NO₄ | Similar structure; used for similar synthetic purposes |
1-Boc-Piperidine | C₈H₁₅NO₂ | Lacks carboxylic functionality; focused on amine chemistry |
The uniqueness of N-BOC-piperidine-4-carboxylic acid lies in its combination of a protected amine and a carboxylic acid functional group, allowing it to serve as a versatile intermediate for diverse synthetic applications while maintaining stability during reactions .
Irritant